molecular formula C12H14BrN B12995950 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane

1-(4-Bromophenyl)-2-azaspiro[3.3]heptane

Cat. No.: B12995950
M. Wt: 252.15 g/mol
InChI Key: SNCNPLQKVQNUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-azaspiro[3.3]heptane is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H14BrN, and it features a unique 2-azaspiro[3.3]heptane scaffold bridged with a 4-bromophenyl group . This structure is recognized as a valuable structural alternative to ubiquitous motifs like morpholine and piperidine, offering potential for improved metabolic stability and distinct three-dimensionality in molecular design . The primary research application of this compound is as a versatile synthetic intermediate for the discovery and optimization of novel bioactive molecules. The spirocyclic core provides structural rigidity, which can help pre-organize molecules for enhanced binding affinity to biological targets and improve pharmacokinetic properties. The bromophenyl moiety serves as an excellent handle for further synthetic elaboration via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR) . While the specific mechanism of action for this base compound is not defined, as it is an intermediate, its value lies in its incorporation into larger, more complex molecules targeting various therapeutic areas. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-(4-bromophenyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C12H14BrN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2

InChI Key

SNCNPLQKVQNUCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)Br

Origin of Product

United States

Molecular Design Principles and Bioisosteric Applications of the 2 Azaspiro 3.3 Heptane Motif

2-Azaspiro[3.3]heptane as a Piperidine (B6355638) Bioisostereenamine.netresearchgate.netresearchgate.netresearchgate.net

The piperidine ring is a ubiquitous feature in pharmaceuticals, but its metabolic liabilities and conformational flexibility can present challenges in drug design. enamine.netuniv.kiev.ua The 2-azaspiro[3.3]heptane moiety was introduced in 2010 as a valuable bioisostere for piperidine, aiming to overcome these limitations by offering improved physicochemical properties and a more constrained three-dimensional structure. enamine.netresearchgate.netuniv.kiev.ua This bioisosteric replacement strategy seeks to retain or enhance biological activity while improving drug-like characteristics such as metabolic stability and solubility. univ.kiev.ua

Conformational Analysis and Bioisosteric Mimicryresearchgate.net

Conformational analysis, the study of the different spatial arrangements a molecule can adopt, is crucial for understanding bioisosteric mimicry. libretexts.org Unlike the flexible chair and boat conformations of piperidine, the 2-azaspiro[3.3]heptane scaffold is highly rigid. This rigidity means that substituents, such as the 4-bromophenyl group in 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane, are held in well-defined spatial orientations.

While intended to mimic piperidine, the geometry is not identical. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine. researchgate.net This difference in length and the fixed orientation of substituents can lead to altered binding interactions with biological targets. Some studies suggest that due to these geometric changes, azaspiro[3.3]heptanes may not be ideal bioisosteres for piperidines when incorporated into the core of a molecule rather than as a terminal group. nih.gov

Impact on Molecular Rigidity and Predictable Exit Vectorsresearchgate.netresearchgate.netresearchgate.net

A key advantage of the 2-azaspiro[3.3]heptane scaffold is its high molecular rigidity and the predictable exit vectors it provides for substituents. researchgate.netresearchgate.net The spirocyclic structure significantly limits conformational freedom, which can enhance binding affinity to a target receptor by reducing the entropic penalty of binding. researchgate.netresearchgate.net

This rigidity ensures that the substituents on the ring system have different and well-defined spatial trajectories compared to those on a piperidine ring. researchgate.net For a compound like this compound, the spirocyclic core dictates the precise positioning of the phenyl group relative to the nitrogen atom, offering a unique vector for probing protein binding pockets. This predictability is a powerful tool for rational drug design, allowing chemists to explore novel chemical space. researchgate.net

Structural Analogs and Their Design Rationale

The design of spirocyclic scaffolds extends beyond the 2-azaspiro[3.3]heptane motif. The strategic placement of heteroatoms within the spiro[3.3]heptane framework has given rise to a diverse range of structural analogs, each with a unique design rationale and property profile.

Comparison with Other Spirocyclic Heterocycles (e.g., 1-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane)enamine.netresearchgate.netresearchgate.net

The family of azaspiro[3.3]heptanes includes several important structural isomers and analogs that serve as bioisosteres for different cyclic systems.

1-Azaspiro[3.3]heptane : Often described as a "next-generation" piperidine bioisostere, this isomer has been shown to possess improved metabolic stability compared to both piperidine and, in some contexts, 2-azaspiro[3.3]heptane. enamine.netresearchgate.net While sharing similar basicity and solubility profiles with its 2-aza counterpart, its enhanced stability makes it an attractive alternative in drug discovery. enamine.net

2-Oxa-6-azaspiro[3.3]heptane : This analog is considered a bioisostere for morpholine (B109124). researchgate.net Its design rationale is to mimic the structure of morpholine while improving properties like aqueous solubility and metabolic stability. It serves as a slightly lengthened, more hydrophilic analog. researchgate.net

Table 1: Comparison of Physicochemical Properties of Spirocyclic Scaffolds
Compound/ScaffoldBioisosteric TargetKey Design FeaturesReference
2-Azaspiro[3.3]heptanePiperidineRigid, 1 Å longer than piperidine, improved metabolic stability. univ.kiev.uaresearchgate.net
1-Azaspiro[3.3]heptanePiperidine"Next-generation" bioisostere with further enhanced metabolic stability over the 2-aza isomer. enamine.netresearchgate.net
2-Oxa-6-azaspiro[3.3]heptaneMorpholineLengthened morpholine analog with improved hydrophilicity and metabolic stability. researchgate.net
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402)Stretched piperazine mimic (N-N distance is ~50% longer), reduces lipophilicity. blumberginstitute.org

Scaffold Diversity and Molecular Shape Descriptorsresearchgate.netblumberginstitute.orgnih.gov

The use of spiro[3.3]heptane-based scaffolds is a key strategy to "escape from flatland"—the tendency for drug molecules to be overly planar and aromatic. researchgate.netnih.gov These scaffolds introduce three-dimensionality, which can lead to improved target selectivity and better physicochemical properties. The diversity of these scaffolds is achieved by varying the heteroatoms (e.g., nitrogen, oxygen) and their positions within the spirocyclic system. researchgate.netresearchgate.net

Molecular shape descriptors, such as the distance and angles between key functional groups (exit vectors), quantify the three-dimensional structure. For example, the topology of an azaspiro[3.3]heptane results in a 90° twist in the orientation of termini compared to a simple piperidine and an increased distance between them. nih.gov This unique geometry allows medicinal chemists to access novel regions of chemical space and potentially discover new biological activities. nih.gov

Strategies for Enhancing Metabolic Stability through Spirocyclic Bioisosterismenamine.netuniv.kiev.uapharmafocusasia.com

A primary driver for using spirocyclic bioisosteres is the enhancement of metabolic stability. univ.kiev.ua Monocyclic rings like piperidine often have "metabolic soft spots"—positions susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. univ.kiev.uapharmafocusasia.com

The introduction of a spirocyclic center, as in the 2-azaspiro[3.3]heptane core, improves metabolic stability in several ways:

Blocking Metabolic Sites : The quaternary spiro-carbon atom is inherently resistant to oxidation. Its presence can shield adjacent positions from metabolic attack.

Increased Rigidity : The conformational rigidity of the scaffold can prevent the molecule from adopting the ideal geometry for binding to the active site of metabolic enzymes. researchgate.net

Mechanistic Investigations and Theoretical Studies of Azaspiro 3.3 Heptane Reactions

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby identifying the most likely reaction pathways. For the formation of azaspiro[3.3]heptanes, quantum mechanical calculations are employed to model the energies of reactants, transition states, and products. psu.eduethz.ch These calculations can reveal the intricate details of bond-forming and bond-breaking processes at an electronic level. numberanalytics.com

The synthesis of 1-azaspiro[3.3]heptanes often involves key steps such as [2+2] cycloadditions. researchgate.net Computational models can simulate these reactions to predict their feasibility and stereochemical outcomes. For instance, density functional theory (DFT) is a common method used to investigate the electronic structure and energetics of the molecules involved. numberanalytics.com By calculating the activation energies for different potential pathways, chemists can predict which route is kinetically favored.

Recent advancements have seen the rise of machine learning interatomic potentials (MLIPs) which can provide quantum mechanical accuracy at a significantly lower computational cost. psu.edu These methods are particularly useful for exploring complex reaction networks where numerous intermediates and transition states are possible. ethz.ch Active learning procedures can efficiently build accurate MLIPs and determine minimum energy paths with minimal prior data, which is advantageous for novel or complex systems like substituted azaspiro[3.3]heptanes. psu.edu

A general workflow for elucidating reaction pathways for a molecule like 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane would involve:

Initial Structure Generation: Building 3D models of the reactants.

Conformational Search: Identifying the lowest energy conformations of the reactants and products.

Transition State Searching: Using algorithms to locate the transition state structures connecting reactants and products. ethz.ch

Reaction Path Following: Calculating the minimum energy path (MEP) to confirm the connection between the transition state and the corresponding minima. ethz.ch

These computational studies are not merely predictive; they also provide a framework for interpreting experimental results and for designing more efficient synthetic strategies.

Elucidation of Reaction Intermediates in Azaspiro[3.3]heptane Formation

The synthesis of the azaspiro[3.3]heptane core often proceeds through reactive intermediates that are transient and difficult to isolate or observe directly. A common synthetic route to 1-azaspiro[3.3]heptanes involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam intermediate. researchgate.net This intermediate is then typically reduced to yield the final azaspiro[3.3]heptane product. researchgate.net

For the specific case of this compound, a plausible synthetic pathway would involve the reaction of a suitable cyclobutene (B1205218) precursor with an isocyanate bearing the 4-bromophenyl group, or a related synthetic equivalent. The identification of such intermediates is crucial for understanding the reaction mechanism. While direct observation can be challenging, their existence is often inferred from the final product structure and supported by computational modeling of the reaction pathway.

In some related syntheses of spiro[3.3]heptane systems, radical-radical coupling reactions have been identified as key steps. researchgate.net For example, the formation of a 1,5-dioxaspiro[2.3]hexane core was shown to proceed via a radical mechanism initiated by the selective abstraction of a hydrogen atom. researchgate.net While this is a different heterocyclic system, it highlights the possibility of radical intermediates in the formation of strained spirocyclic compounds. Mechanistic investigations, including cyclic voltammetry and computational calculations, are essential to confirm the nature of these intermediates. researchgate.netresearchgate.net

Understanding Strain Release and Reactivity in Small Ring Systems

The azaspiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered rings. This strain is a key determinant of the molecule's reactivity. numberanalytics.comnumberanalytics.com Ring strain arises from the deviation of bond angles from their ideal values, leading to increased potential energy. numberanalytics.comnumberanalytics.com

The total strain energy in a cyclic system is a combination of:

Angle Strain: Deviation from ideal bond angles (e.g., 109.5° for sp³ hybridized carbon).

Torsional Strain: Eclipsing interactions between adjacent bonds.

Steric Strain: Repulsive interactions between non-bonded atoms.

Three- and four-membered rings, such as the azetidine (B1206935) rings in azaspiro[3.3]heptane, possess considerable ring strain. nih.govnih.gov This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain. numberanalytics.comnih.gov For instance, the reactivity of aziridines (three-membered aza-heterocycles) in various ring-opening reactions is a direct consequence of their high ring strain. nih.gov

The strain in the azaspiro[3.3]heptane system can influence its synthetic accessibility and subsequent chemical transformations. The formation of the spirocyclic system itself often involves overcoming an energetic barrier, but the resulting strained molecule can then serve as a versatile intermediate for further functionalization. The relief of ring strain can facilitate reactions that might otherwise be unfavorable. numberanalytics.com For example, substitution reactions on strained rings can be faster than on their acyclic counterparts due to the release of strain in the transition state. numberanalytics.com

Estimated Strain Energies of Small Rings
Ring SystemNumber of Atoms in RingApproximate Strain Energy (kcal/mol)
Cyclopropane327.5
Cyclobutane (B1203170)426.3
Cyclopentane56.2
Cyclohexane60

Note: The table above provides general strain energies for parent carbocyclic rings to illustrate the concept. The strain in heterocyclic systems like azaspiro[3.3]heptane will be influenced by the presence of heteroatoms and substituents.

Spectroscopic and Diffraction Studies for Reaction Mechanism Validation

While computational studies provide theoretical models of reaction mechanisms, experimental validation is crucial. Spectroscopic and diffraction techniques are indispensable for characterizing the structures of reactants, intermediates (where possible), and products, thereby confirming the proposed reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for characterizing the structure of organic molecules in solution. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum of this compound would provide detailed information about the connectivity and chemical environment of the atoms in the molecule. Advanced NMR techniques, such as NOESY, can be used to probe through-space interactions and provide insights into the molecule's conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure and the strength of its chemical bonds.

By combining these experimental techniques with the insights gained from computational studies, a comprehensive and validated understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound can be achieved.

Advanced Structural Elucidation and Conformational Analysis of 1 4 Bromophenyl 2 Azaspiro 3.3 Heptane Derivatives

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Studies on similar azaspiro[3.3]heptane systems reveal that the spirocyclic core enforces a rigid, non-planar geometry. researchgate.netacs.org The azetidine (B1206935) and cyclobutane (B1203170) rings are expected to be puckered, a characteristic feature of such strained ring systems. The spirocyclic nature of the compound, with the two rings joined at a single carbon atom, creates a unique three-dimensional scaffold that is of significant interest in medicinal chemistry. researchgate.net

Table 1: Predicted Crystallographic Parameters for 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane (based on analogous structures)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å) C-N: ~1.47, C-C (ring): ~1.55, C-Br: ~1.90, C-C (aromatic): ~1.39
Key Bond Angles (°) Angles within the four-membered rings will deviate significantly from ideal sp³ hybridization, being close to 90°.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals for the different protons and carbons in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the azaspiro[3.3]heptane core. The aromatic protons will likely appear as two doublets in the region of δ 7.0-7.6 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons on the azaspiro[3.3]heptane framework will resonate in the upfield region, typically between δ 1.5-4.5 ppm. The proton on the carbon bearing the aromatic ring (C1) would likely be a singlet or a multiplet depending on its coupling with neighboring protons. The protons of the azetidine and cyclobutane rings would exhibit complex splitting patterns due to geminal and vicinal couplings. rsc.orguniv.kiev.ua

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The carbons of the 4-bromophenyl group will show signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom exhibiting a signal at the lower end of this range due to the halogen's electronegativity. The spiro carbon atom would have a unique chemical shift, and the other aliphatic carbons of the azaspiro[3.3]heptane core will appear in the upfield region (δ 15-70 ppm). rsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to Br) ~7.4-7.6 (d) ~131-133
Aromatic CH (meta to Br) ~7.1-7.3 (d) ~129-131
C-Br (aromatic) - ~120-125
C-N (aromatic) - ~140-145
CH-N (C1) ~4.0-4.5 ~60-70
CH₂-N (azetidine) ~3.0-4.0 ~50-60
Spiro C - ~30-40
CH₂ (cyclobutane) ~1.8-2.5 ~20-35

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). savemyexams.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The predicted monoisotopic mass for C₁₂H₁₄BrN is 251.03096 Da. uni.lu ESI-HRMS would likely show the protonated molecule [M+H]⁺ at m/z 252.03824. uni.lu

The fragmentation of this compound under mass spectrometric conditions (e.g., Electron Ionization - EI) would be expected to involve cleavage of the spirocyclic system and the bond connecting the aromatic ring to the azetidine ring. Common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom or HBr.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Notes
[M]⁺ 251.031 253.029 Molecular ion
[M+H]⁺ 252.038 254.036 Protonated molecule (ESI) uni.lu
[M-Br]⁺ 172.107 - Loss of bromine radical
[C₁₂H₁₄N]⁺ 172.112 - Loss of bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key expected absorptions include:

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the azetidine ring. This peak may be broad due to hydrogen bonding.

C-H stretch (aromatic): Absorptions typically appear just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong absorptions will be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the CH₂ groups of the spiroalkane framework.

C=C stretch (aromatic): One or more medium to weak bands in the 1450-1600 cm⁻¹ region. chemicalbook.comchemicalbook.com

C-N stretch: A medium absorption in the 1180-1360 cm⁻¹ range.

C-Br stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

The combination of these characteristic bands provides a fingerprint for the molecule, confirming the presence of the key functional groups.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium, potentially broad
Aromatic C-H Stretch 3010-3100 Medium to weak
Aliphatic C-H Stretch 2850-2960 Strong
Aromatic C=C Stretch 1450-1600 Medium to weak
C-N Stretch 1180-1360 Medium

Research Applications and Potential in Chemical Biology

Incorporation into Molecular Probes for Target Engagement Studies

The development of selective molecular probes is crucial for identifying and validating new drug targets. The structure of 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane offers a foundation for creating such probes. The bromo-functionalization on the phenyl ring serves as a versatile chemical handle. This allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, or photo-reactive groups for covalent labeling of target proteins.

While direct studies incorporating This compound into molecular probes for target engagement are not extensively documented in publicly available literature, the principles of probe design strongly support its potential in this area. For instance, the azaspiro[3.3]heptane moiety can act as a recognition element for a specific protein pocket, while the bromophenyl group facilitates the conjugation chemistry required to create a fully functional probe. This approach is analogous to the development of other chemical probes where a core binding scaffold is functionalized for target identification and engagement studies.

Scaffold for Combinatorial Libraries in Chemical Biology Research

Combinatorial chemistry is a powerful tool for generating large libraries of compounds for high-throughput screening to identify new biologically active molecules. nih.gov The rigid and three-dimensional nature of the azaspiro[3.3]heptane scaffold makes it an attractive core for such libraries. researchgate.net

The synthesis of a library based on This compound would involve the diversification at two key positions: the secondary amine of the azaspiro-ring and the bromine atom on the phenyl ring. The amine can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation. The bromine atom provides a site for various cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This dual functionalization capacity enables the generation of a diverse set of molecules with varied spatial arrangements and chemical properties, increasing the probability of discovering compounds with desired biological activities.

Table 1: Potential Diversification of this compound for Combinatorial Libraries

Diversification PointReaction TypePotential ReagentsResulting Functionality
Secondary Amine (N-H)AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesTertiary amines
SulfonylationSulfonyl chloridesSulfonamides
Bromophenyl (C-Br)Suzuki CouplingBoronic acids/estersAryl or heteroaryl groups
Buchwald-HartwigAmines, AlcoholsArylamines, Aryl ethers
Sonogashira CouplingTerminal alkynesAlkynylarenes

This table is illustrative of the potential chemical modifications and does not represent experimentally confirmed reactions for this specific compound in a library format.

Development of Three-Dimensional Shaped Molecules for Enhanced Binding Specificity

A significant challenge in modern drug discovery is the design of molecules that can overcome the limitations of "flat" aromatic compounds, which often suffer from poor solubility and off-target effects. The incorporation of spirocyclic scaffolds, such as the azaspiro[3.3]heptane in This compound , is a key strategy to increase the three-dimensional character (Fsp³) of molecules. nih.gov This enhanced 3D shape can lead to more specific interactions with the complex topographies of protein binding sites, resulting in improved potency and selectivity. nih.gov

The rigid, non-planar structure of the spiro[3.3]heptane core forces the substituents into well-defined vectors in three-dimensional space. uniba.it In the case of This compound , the phenyl group and any modifications to the nitrogen atom will have a fixed spatial relationship, which can be exploited to match the binding pocket of a target protein with high precision. This pre-organization of the molecule can reduce the entropic penalty upon binding, leading to higher affinity.

Role as a Model Compound for Studying Strained Heterocyclic Systems

The spiro[3.3]heptane framework is a strained ring system due to the presence of two fused four-membered rings. This inherent strain influences the molecule's conformation, reactivity, and metabolic stability. researchgate.net As such, This compound can serve as a valuable model compound for studying the fundamental properties of such strained heterocyclic systems.

Research on related azaspiro[3.3]heptanes has shown that they can act as bioisosteres for more common, less-strained rings like piperidine (B6355638). nih.govresearchgate.net Bioisosteric replacement is a strategy used in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. Studying the conformational preferences and metabolic pathways of This compound can provide insights into how the strained spirocyclic core affects its behavior in biological systems compared to its less-strained counterparts. This knowledge is critical for the rational design of new drug candidates with improved properties.

Compound Information

Future Perspectives and Research Directions in 1 4 Bromophenyl 2 Azaspiro 3.3 Heptane Research

Development of Novel Synthetic Routes to Diversely Substituted Azaspiro[3.3]heptanes

The expansion of the chemical space around the azaspiro[3.3]heptane core is critical for unlocking its full potential. While methods exist for the synthesis of specific derivatives, future research is increasingly focused on creating more versatile and efficient synthetic pathways to generate a wider array of substituted analogs. A key objective is the development of routes that allow for the introduction of multiple, diverse functional groups, or "exit vectors," onto the spirocyclic framework. acs.orgnih.gov These efforts are expected to yield novel building blocks for drug discovery and other applications. acs.orgnih.gov

Recent advancements have demonstrated practical and scalable syntheses for related structures like 2,6-diazaspiro[3.3]heptanes, which serve as structural surrogates for piperazine (B1678402). acs.org These methods, such as those involving reductive amination, are amenable to both large-scale production and the creation of chemical libraries for high-throughput screening. thieme-connect.de Furthermore, stereoselective synthetic strategies are gaining prominence, enabling the synthesis of specific enantiomers of substituted azaspiro[3.3]heptanes, which is crucial for understanding their biological activity. researchgate.net

Future synthetic endeavors will likely focus on:

Late-stage functionalization: Developing reactions that can modify the azaspiro[3.3]heptane core after its initial construction, allowing for rapid diversification.

Asymmetric catalysis: Improving catalytic methods to produce enantiomerically pure substituted azaspiro[3.3]heptanes with high efficiency.

Flow chemistry: Adapting existing syntheses to continuous flow processes for safer, more scalable, and automated production of these valuable scaffolds.

Synthetic StrategyGoalPotential ImpactKey References
Multi-vector FunctionalizationIntroduce diverse functional groups onto the spirocyclic core.Creation of novel, highly functionalized building blocks for drug discovery. acs.org, nih.gov
Scalable Diazaspiro[3.3]heptane SynthesisEfficiently produce piperazine surrogates.Access to a wider range of compounds for medicinal chemistry. acs.org
Stereoselective SynthesisControl the 3D arrangement of atoms.Production of specific enantiomers to optimize biological activity. researchgate.net

Exploration of New Bioisosteric Applications Beyond Piperidine (B6355638) Mimicry

The most well-established application of the azaspiro[3.3]heptane scaffold is as a bioisostere for the piperidine ring. enamine.netnih.govenamine.net This substitution can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability. researchgate.netenamine.net For instance, replacing the piperidine fragment in the anesthetic bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a novel, patent-free analog with high activity. nih.govresearchgate.net

However, the future of this scaffold lies in exploring its potential to mimic other important heterocycles in medicinal chemistry. Research has begun to investigate azaspiro[3.3]heptanes as potential replacements for morpholines and piperazines. researchgate.net While initial studies have suggested that the significant geometric changes upon substitution may limit their utility as direct mimics for these six-membered rings in some contexts, there is evidence of success in specific cases. researchgate.net For example, 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a novel bioisostere for piperazine based on theoretical studies. researchgate.net

Furthermore, derivatives such as 2-azaspiro[3.3]heptane-1-carboxylic acid have been reported as effective bioisosteres for pipecolic acid, opening another avenue for drug design. researchgate.net Future research will likely concentrate on a more nuanced understanding of the structural and electronic properties of variously substituted azaspiro[3.3]heptanes to identify new bioisosteric relationships and design next-generation therapeutic agents.

Original ScaffoldAzaspiro[3.3]heptane AnalogObserved/Potential OutcomeKey References
Piperidine1-Azaspiro[3.3]heptane / 2-Azaspiro[3.3]heptaneImproved solubility, metabolic stability, and retained biological activity. nih.gov, enamine.net
Piperazine1-Oxa-2,6-diazaspiro[3.3]heptanePotential bioisosteric replacement based on theoretical studies. researchgate.net
Pipecolic Acid2-Azaspiro[3.3]heptane-1-carboxylic acidSuccessful bioisosteric replacement. researchgate.net

Advanced Computational Modeling for Rational Design of Spirocyclic Systems

The complexity and conformational rigidity of spirocyclic systems like 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane make them ideal candidates for advanced computational modeling. Such techniques are becoming indispensable for accelerating the discovery and optimization of novel bioactive molecules. researchgate.net By leveraging computational power, researchers can predict the properties of new designs, prioritize synthetic targets, and gain deeper insight into molecular interactions.

Key computational approaches applicable to azaspiro[3.3]heptane research include:

Physics-based methods: Techniques like Free Energy Perturbation (FEP) offer a rigorous, physics-based approach to accurately calculate the free energy changes associated with modifying a molecule. youtube.com This can be used to predict how substitutions on the azaspiro[3.3]heptane ring will affect binding affinity to a biological target, guiding the rational design of more potent compounds. youtube.com

Machine Learning and Deep Learning: These AI-driven methods can be trained on existing chemical data to predict molecular properties, generate novel chemical structures with desired characteristics, and identify promising candidates from vast virtual libraries. researchgate.net This approach can significantly accelerate the hit-to-lead optimization process.

Parametric and Generative Design: Computational tools can automate the design process by generating and evaluating large numbers of virtual compounds based on a core scaffold like azaspiro[3.3]heptane. researchgate.net This allows for a more comprehensive exploration of the chemical space around the scaffold.

The integration of these computational strategies will enable a more efficient and rational design-build-test-learn cycle in the development of new drugs and materials based on spirocyclic systems.

Integration of this compound in Functional Materials Research

While the primary focus of azaspiro[3.3]heptane research has been in medicinal chemistry, the unique structural features of this compound present intriguing possibilities in the field of functional materials. The spirocyclic core imparts a rigid, three-dimensionally defined geometry, while the bromophenyl group serves as a versatile chemical handle for further elaboration.

The presence of the aryl bromide is particularly significant, as it is a key precursor for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This opens the door to integrating the rigid spirocyclic unit into larger, conjugated systems for applications in organic electronics. Nitrogen-containing heterocyclic compounds, such as pyridine (B92270) derivatives, are already used to passivate defects and improve performance in materials like perovskite solar cells. acs.org The nitrogen atom in the azaspiro[3.3]heptane ring could play a similar role in modulating the electronic properties of materials at interfaces.

Future research directions could include:

Organic Semiconductors: Synthesizing polymers or small molecules containing the 1-phenyl-2-azaspiro[3.3]heptane unit (via debromination and coupling) for use as charge-transporting layers in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The rigid spirocyclic core could help control intermolecular packing and improve material performance.

Porous Materials: Using the defined geometry of the spirocycle as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bromine atom provides a reactive site for polymerization into extended, porous networks for applications in gas storage or catalysis.

Smart Materials: Incorporating the scaffold into polymers to create materials with unique mechanical or optical properties. The rigidity of the spirocycle could influence properties like thermal stability and glass transition temperature.

The application of machine learning could also accelerate the design of such materials, for instance, by optimizing doped materials for electrocatalytic applications. acs.org The exploration of this compound in materials science represents a largely untapped but potentially fruitful area of future research.

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